N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-13(11(2)22-19-10)8-16(20)18-9-15(21-3)12-6-4-5-7-14(12)17/h4-7,15H,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZSZBKGFIWMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methoxyethyl Chain: The methoxyethyl chain can be attached through an alkylation reaction using 2-methoxyethyl bromide and a base such as potassium carbonate.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, this compound, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorophenyl group.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane permeability and signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Heterocyclic Ring Modifications
Key Observations :
Side Chain Modifications
Key Observations :
- Methoxyethyl chains (target compound) offer metabolic stability compared to hydrolytically labile esters.
- Aminoethyl side chains (e.g., ) are common in CNS-active compounds due to enhanced solubility and receptor interactions .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chlorophenyl Group : Contributes to lipophilicity and may enhance receptor binding.
- Methoxyethyl Chain : May influence the compound's solubility and metabolic stability.
- Oxazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.
- In Vitro Studies : Research has shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, suggesting potential for therapeutic application.
Antimicrobial Properties
The oxazole derivatives have been noted for their antimicrobial activity:
- Gram-positive and Gram-negative Bacteria : Studies indicate effectiveness against a range of bacterial strains, which is crucial for addressing antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties:
- Mechanism : It may act by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress |
Table 2: Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| Similar Oxazole Derivative A | High | Moderate | Low |
| Similar Oxazole Derivative B | Low | High | Moderate |
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells. The study reported an IC50 value indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against multiple bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Research Findings
Recent literature emphasizes the importance of further exploration into the pharmacodynamics and pharmacokinetics of this compound. The following findings are noteworthy:
- Synergistic Effects : Combination therapies involving this compound with existing drugs may enhance therapeutic efficacy.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
